Differential Occurrence in Beef Flavor Profiles: 2-Hexylfuran as a Marker for Hanwoo Beef
In a head-to-head comparison of volatile flavor profiles, 2-hexylfuran was one of several compounds that exhibited significant differences in concentration between Hanwoo (Korean native cattle) beef and imported beef from Australia, the United States, and New Zealand [1]. While the absolute fold-change is not specified, the study reported that 2-hexylfuran concentrations were significantly higher (p<0.05) in Hanwoo beef compared to imported samples. This differentiation is not observed for all alkylfurans; for instance, 2-butylfuran and 2-pentylfuran also showed differences, but the specific pattern of 2-hexylfuran contributes to the unique volatile signature of Hanwoo beef [1].
| Evidence Dimension | Volatile Compound Concentration in Beef |
|---|---|
| Target Compound Data | Significantly higher concentration in Hanwoo beef (p<0.05) |
| Comparator Or Baseline | Imported beef (Australian, US, New Zealand) |
| Quantified Difference | Statistically significant difference (p<0.05) |
| Conditions | Headspace volatile analysis of cooked beef (loin and eye of round muscles) from Hanwoo vs. imported breeds |
Why This Matters
This provides a scientific basis for using 2-hexylfuran as an analytical marker for beef origin authentication, a key differentiator in premium meat procurement and food fraud detection.
- [1] Ba, H. V., et al. (2011). Comparison of Volatile Flavor Profiles for Hanwoo and Imported Beef. Korean Journal for Food Science of Animal Resources, 31(6), 897-905. View Source
